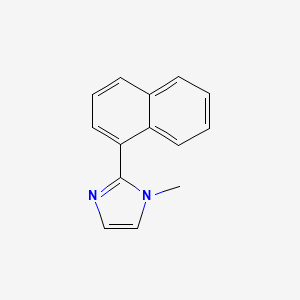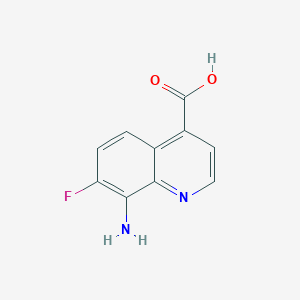
8-Amino-7-fluoroquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-7-fluoroquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes both amino and fluoro substituents on the quinoline ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 8-Amino-7-fluoroquinoline-4-carboxylic acid typically involves multiple steps. One common method includes the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction undergoes condensation and cyclization to form an intermediate, 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid. This intermediate is then reacted with various substituted amines to yield the desired product . Microwave irradiation has been shown to significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
8-Amino-7-fluoroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino and fluoro groups can participate in substitution reactions, often using reagents like boronic acids under Suzuki–Miyaura cross-coupling conditions.
Reduction Reactions: The nitro group in precursor compounds can be reduced to an amino group using common reducing agents.
Cyclization Reactions: The formation of the quinoline ring itself involves cyclization reactions, often facilitated by acidic or basic conditions.
Scientific Research Applications
8-Amino-7-fluoroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It has been studied for its potential anticancer properties, showing significant cytotoxic activity against various carcinoma cell lines.
Antibacterial Agents: Derivatives of this compound have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Molecular Docking Studies: It has been used in molecular docking studies to understand its interactions with biological targets, such as the ATPase domain of human topoisomerase IIα.
Mechanism of Action
The mechanism of action of 8-Amino-7-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme topoisomerase IIα, which is crucial for DNA replication and cell division. This inhibition leads to the induction of apoptosis in cancer cells . Molecular docking studies have confirmed the binding interactions between the compound and the enzyme, correlating with its observed cytotoxic effects .
Comparison with Similar Compounds
8-Amino-7-fluoroquinoline-4-carboxylic acid can be compared to other fluoroquinolones, such as ciprofloxacin and norfloxacin. While these compounds share a similar quinoline core, the presence of the amino group at the 8th position and the fluoro group at the 7th position in this compound provides unique properties:
Enhanced Anticancer Activity: Compared to other fluoroquinolones, this compound has shown more potent anticancer activity.
Antibacterial Spectrum: It has a broad spectrum of antibacterial activity, similar to other fluoroquinolones, but with distinct efficacy against certain bacterial strains.
Similar compounds include:
- Ciprofloxacin
- Norfloxacin
- Ofloxacin
- Nalidixic Acid
Properties
CAS No. |
1420793-92-5 |
|---|---|
Molecular Formula |
C10H7FN2O2 |
Molecular Weight |
206.17 g/mol |
IUPAC Name |
8-amino-7-fluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O2/c11-7-2-1-5-6(10(14)15)3-4-13-9(5)8(7)12/h1-4H,12H2,(H,14,15) |
InChI Key |
XLMUMPKYKJPNQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)C(=O)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-Chloro-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11893055.png)
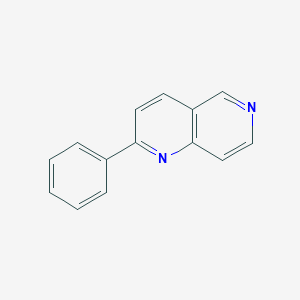
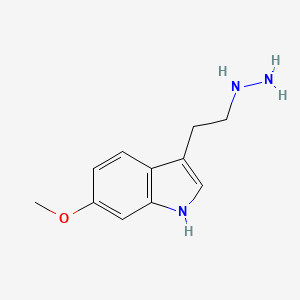
![6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)-](/img/structure/B11893070.png)

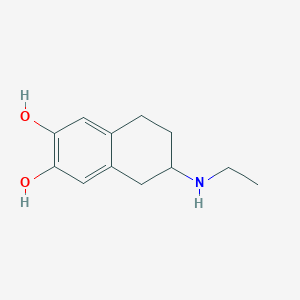
![2-Isobutyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11893088.png)

![4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one](/img/structure/B11893101.png)



